(S)-O-Methylencecalinol
Description
Historical Trajectories of Encecalin Discovery and Initial Research
Encecalin has been identified in several plant species, including Helianthus hirsutus and Helianthella quinquenervis. Early phytochemical analyses of plants like Helianthella quinquenervis led to the isolation and identification of chromenes, such as encecalin and demethylencecalin, and benzofurans like euparin. These compounds, including encecalin, were then subjected to various bioassays to verify their biological activities. The roots of Helianthella quinquenervis, for instance, have been traditionally used by the Tarahumara Indians in Chihuahua, Mexico, to alleviate various ailments, prompting scientific investigation into its active compounds.
Fundamental Significance of Encecalin in Contemporary Biomedical and Plant Science Research
In biomedical research, encecalin and related chromenes are of interest due to their potential therapeutic applications. Studies have explored their effects on biological processes and diseases, aiming to identify specific biological pathways and molecular targets with which they interact. For example, encecalin has been investigated for its neuroprotective properties, with research suggesting its potential role in modulating neurotransmitter pathways, enhancing synaptic plasticity, and protecting neuronal structures from oxidative stress and apoptosis. It is also being studied for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
In plant science, encecalin's presence as a secondary metabolite in various plants highlights its role in plant defense mechanisms or other physiological processes. Research into its production in plant cell and organ cultures, such as those of Helianthella quinquenervis, demonstrates efforts to explore biotechnological strategies for the large-scale and cost-effective production of such valuable secondary metabolites. This is particularly relevant given the increasing demand for plant-derived compounds and the need for sustainable production methods.
Conceptual Frameworks and Overarching Perspectives on Encecalin's Biological and Pharmacological Relevance
The biological and pharmacological relevance of encecalin is understood within the broader context of natural product chemistry, where plant-derived compounds are screened for their potential medicinal properties. Encecalin, as a chromene, belongs to a class of secondary metabolites known for their interesting biological and pharmacological activities, including antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects.
Detailed research findings illustrate the diverse activities of encecalin:
Antifungal Activity: Encecalin has demonstrated antifungal activity against various fungi, including Trichophyton mentagrophytes.
Antimicrobial Activity: It has shown antimicrobial activity, for instance, against Escherichia coli.
Anti-inflammatory Activity: Studies have indicated its anti-inflammatory properties.
Wound Healing: Encecalin is associated with wound-healing properties, as observed in studies on Ageratina pichinchensis extracts standardized for encecalin content, which promoted the healing of chronic venous leg ulcers.
Antiulcer Activity: Encecalin has also been linked to antiulcer effects.
Phytogrowth Inhibition: Encecalin has been shown to inhibit the radicle growth of certain plants, such as Amaranthus hypochondriacus and Echinochloa crusgalli.
Anticancer Potential: Encecalin has been identified among compounds known to possess anti-cancer activity in studies exploring the phytochemicals of plants like Physalis angulata.
Antiviral Potential: A derivative, 5-β-glucosyl-7-demethoxy-encecalin (GDE), has been identified as a potential blocker against SARS-CoV, showing excellent binding affinity with Mpro and ACE2, which are crucial for viral replication and entry into human cells.
The exploration of encecalin's pharmacological profile involves understanding its chemical properties, such as molecular weight, formula, and structure, which dictate its interactions with biological targets. Its potential as a therapeutic agent necessitates further in vitro and in vivo studies to fully elucidate its properties and applications.
Table 1: Encecalin Production in Helianthella quinquenervis Hairy Roots
| Transformation Protocol | Encecalin Yield (µg/g FW) - 3 months | Encecalin Yield (µg/g FW) - 6 months (Cocultivation) |
| Prick | 19 | - |
| 45-s Sonication | 120 | - |
| Cocultivation | 110 | 1086 |
| Cell Suspension Cultures | - | ~362 (approx. 1/3 of cocultivation at 6 months) |
Table 2: Key Properties of Encecalin
| Property | Value |
| Molecular Formula | C₁₄H₁₆O₃ |
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | 1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanone |
| LogP (octanol/water distribution coefficient) | 3.254 |
| Topological Polar Surface Area (TPSA) | 35.53 Ų |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Hydrogen Bond Donors | 0 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVLCNREBFDEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942824 | |
| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20628-09-5 | |
| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20628-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, 7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020628095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Biogenesis and Biosynthetic Pathways of Encecalin
Elucidation of Natural Sources of Encecalin
Encecalin (PubChem CID: 114703) is a chromene, a class of organic compounds characterized by a benzopyran ring system. Its presence has been identified in several plant species, predominantly within the Asteraceae family.
Isolation and Characterization from Helianthella quinquenervis
Encecalin was isolated and characterized from the roots of Helianthella quinquenervis (Hook.) A. Gray, a perennial herb found in the Rocky Mountains of the western United States and Mexico. Phytochemical investigations of both the roots and aerial parts of H. quinquenervis have consistently identified chromenes, including encecalin and demethylencecalin, alongside benzofurans such as euparin. The structural elucidation of these compounds was achieved through comprehensive spectroscopic and spectrometric analyses.
Further studies have demonstrated the presence and quantifiable amounts of encecalin in H. quinquenervis cell cultures, specifically in callus and cell suspension cultures, as well as in hairy roots. Notably, hairy root cultures exhibited a significantly higher accumulation of encecalin compared to cell suspension cultures, with concentrations reaching up to 1086 µg/g (fresh weight) in six-month-old hairy roots.
Table 1: Encecalin Production in Helianthella quinquenervis Cultures
| Culture Type | Encecalin Concentration (µg/g FW) | Reference |
| Callus (photoperiod) | ~55 | |
| Callus (dark) | ~93.5 | |
| Cell Suspension | ~109 | |
| Hairy Roots | Up to 1086 |
Isolation and Characterization from Ageratina pichinchensis
Ageratina pichinchensis (Asteraceae), a species traditionally used in Mexican medicine, is another significant natural source of encecalin. Encecalin, along with encecalinol (B12377290), has been identified as a major product from the n-hexane extracts of A. pichinchensis. The isolation process involved successive chromatographic procedures, and the chemical structures were confirmed using spectroscopic and spectrometric data. Additionally, encecalin has been isolated from the aerial parts (leaves and flowers) of A. pichinchensis through open-column chromatography, with its structure elucidated by nuclear magnetic resonance (NMR) techniques. Other chromenes and benzofurans, such as eupatoriochromene (B108100) B and C, have also been isolated from this plant.
Isolation and Characterization from Centaurea solstitialis L.
The yellow starthistle, Centaurea solstitialis L., has also been identified as a natural producer of encecalin. Research has reported the isolation of encecalin and eupatoriochromene from this plant.
Identification of Other Botanical Producers of Encecalin and Related Chromenes
Beyond the primary sources detailed above, encecalin and structurally related chromenes have been identified in a variety of other botanical species. Encecalin has been reported in Helianthus hirsutus and Encelia farinosa. The Asteraceae family, in general, is a rich source of diverse chromenes and benzofurans. For instance, the essential oil of Ageratum conyzoides L. contains chromene derivatives, and a chemical reaction involving precocene I (a chromene) has been shown to yield encecalin. Furthermore, Opuntia acanthocarpa contains encecalin, alongside other chromenes like demethoxyencecelin and androencecalinol. Eupatorium riparium was also an early documented source of acetovanillochromene, a compound structurally similar to encecalin.
Biosynthetic Mechanisms and Pathways of Encecalin Formation
The precise biosynthetic pathways leading to the formation of chromenes like encecalin are not yet fully elucidated. However, insights from synthetic studies and the identification of related precursors provide a foundational understanding of their probable biogenesis.
Identification of Primary and Secondary Metabolite Precursors
Chromenes are often considered hemiterpenes or derivatives of prenylated phenols, suggesting a connection to the terpenoid or polyketide biosynthetic pathways. Prenylated phenols are recognized as crucial precursors for a wide array of O-heterocycles, which include chromenes. A method for the prenylation of phenols, utilizing 2-methyl-but-3-ene-2-ol as a prenylating agent, has been developed in synthetic chemistry, offering a glimpse into potential natural prenylation reactions.
Synthetic approaches to naturally occurring aromatic hemiterpenes, including encecalin, involve specific chemical transformations that mirror potential enzymatic steps in plants. One such route involves the oxidative dehydrogenation at the benzylic position of a 2,2,6-trimethylchromene, leading to a formylchromene intermediate, which can then be further elaborated to encecalin and related compounds such as encecalinol and anhydroencecalinol. Another synthetic pathway involves the Vilsmeier formylation of an appropriately activated chromene, such as 2,2-dimethyl-7-methoxychromene, to produce 2,2-dimethyl-6-formyl-7-methoxychromene, which subsequently converts to encecalin.
Environmental factors can also influence the biosynthesis of encecalin. For example, studies on H. quinquenervis callus cultures revealed that light is not a prerequisite for encecalin biosynthesis; in fact, dark-grown calli produced a higher concentration of encecalin compared to those under photoperiodic conditions. This suggests that the synthetic machinery for encecalin can operate independently of direct light exposure. The general biosynthesis of secondary metabolites in plants relies on primary metabolites as precursors, including amino acids, lipids, carbohydrates, and intermediates from terpenoid and polyketide pathways. Enzymes like squalene (B77637) synthase (SQS), squalene epoxidase (SE), and oxidosqualene cyclase (OSC) are key players in terpenoid biosynthesis, which could be relevant to the formation of the prenyl units found in chromenes.
Enzymatic Steps and Catalytic Conversions in Encecalin Biosynthesis
The precise enzymatic steps and catalytic conversions specific to encecalin biosynthesis have not been extensively detailed in the available literature. Generally, the biosynthesis of plant secondary metabolites involves a series of enzymatic reactions, including steps such as deamination, condensation, isomerization, and oxidative decarboxylation, often catalyzed by specific enzymes like aminotransferases and synthases . These enzymes facilitate the transformation of precursor molecules into the final complex secondary metabolites. However, the specific enzymes and their catalytic mechanisms directly involved in the formation of encecalin remain largely uncharacterized in the provided research findings.
Molecular Regulation and Gene Expression Profiles of Biosynthetic Enzymes
The molecular regulation of secondary metabolite biosynthesis in plants is a highly intricate process, often involving the coordinated expression of genes encoding biosynthetic enzymes. This regulation can occur at multiple levels, including transcriptional, translational, and post-translational control . Transcription factors, such as MYB proteins, play significant roles in regulating the expression of structural genes involved in various biosynthetic pathways, influencing the accumulation of metabolites . For instance, in other plant systems, gene expression can be regulated by operons, where structural genes, regulatory genes (encoding activators or repressors), and regulatory sites (promoters and operators) work in concert . When the product of a biosynthetic pathway accumulates, the expression of the operon encoding its synthesis can be repressed . Despite this general understanding of gene regulation in plant secondary metabolism, specific gene expression profiles or identified regulatory genes directly controlling encecalin biosynthesis have not been reported in the provided research. Overexpression of genes encoding enzymes in a biosynthetic pathway can directly impact metabolite accumulation .
Environmental and Developmental Factors Governing Encecalin Accumulation in Plant Tissues
The accumulation of encecalin in plant tissues is influenced by both developmental stages and environmental conditions. Research on Helianthella quinquenervis has shown that encecalin production is more abundant in organized plant structures, such as roots, compared to disorganized tissues like callus or cell suspensions . Furthermore, a higher level of root differentiation correlates with increased encecalin production . The concentration of encecalin in H. quinquenervis hairy root cultures was observed to vary with growth kinetics, with higher accumulation occurring during the stationary phase . This trend is consistent with other secondary metabolite production systems where compounds accumulate after the exponential growth phase .
Biotechnological Strategies for Encecalin Production
Biotechnological approaches offer sustainable alternatives for obtaining plant secondary metabolites, particularly when natural sources face challenges like low yields, fluctuating environmental conditions, or overexploitation .
In Vitro Plant Cell and Organ Culture Systems for Encecalin Accumulation (e.g., callus cultures, cell suspensions, hairy roots)
In vitro plant cell and organ culture systems have been successfully employed for the production of encecalin. Studies on Helianthella quinquenervis demonstrated the presence of quantifiable amounts of encecalin in callus and cell suspension cultures . Hairy root cultures, established through infection with Agrobacterium rhizogenes, proved to be particularly effective for encecalin accumulation .
A comparative analysis of encecalin production in different H. quinquenervis culture systems revealed a significant advantage for hairy roots:
Table 1: Encecalin Production in Helianthella quinquenervis In Vitro Cultures
| Culture Type | Encecalin Production (µg/g FW) at 3 months | Encecalin Production (µg/g FW) at 6 months |
| Hairy Roots | 110 (co-culture) / 120 (sonication) | 1086 |
| Cell Suspension | Not specified at 3 months | ~362 (approx. 1/3 of hairy roots) |
| Callus Cultures | Not specified at 3 months | Lower than cell suspension |
Note: Data for cell suspension and callus cultures at 6 months are inferred relative to hairy root production as described in the source .
In Ageratina pichinchensis, encecalin has also been identified in callus and cell suspension cultures . Cell suspension cultures of A. pichinchensis were found to improve the production time and yields of anti-inflammatory compounds, including encecalin, compared to callus cultures .
Advanced Methodologies for Enhancing Encecalin Yields in Cultured Systems
Several advanced methodologies are utilized to enhance the yield of encecalin in cultured systems:
Optimization of Culture Conditions: Adjustments to the culture medium composition (e.g., salt, sugar, nitrogen, phosphate, plant growth regulators like auxins and cytokinins) and physical factors (e.g., temperature, illumination, light quality, pH, agitation, aeration) are critical for maximizing biomass accumulation and metabolite biosynthesis .
Transformation Protocols: For hairy root cultures, the choice of transformation protocol significantly impacts production. In H. quinquenervis, sonication and co-culture methods using Agrobacterium rhizogenes resulted in higher transformation frequencies and encecalin yields compared to the prick assay .
Growth Kinetics Management: Recognizing that encecalin production is higher in the stationary phase of growth kinetics in hairy roots allows for strategic harvesting or culture maintenance to optimize yield . This phenomenon is potentially linked to cell differentiation and the reduction of culture medium nutrients, which can trigger secondary metabolism .
Elicitation: The application of elicitors (substances that trigger the plant's defense mechanisms and secondary metabolite production) is a well-established strategy to increase secondary metabolite yields in transformed root cultures . While generally effective, specific elicitors and their optimal concentrations for encecalin production in H. quinquenervis or A. pichinchensis were not detailed in the provided search results.
Genetic Engineering: Overexpression of genes encoding key enzymes in biosynthetic pathways can directly affect the accumulation of target compounds . This approach holds promise for enhancing encecalin production by manipulating its biosynthetic pathway, although specific gene targets for encecalin were not identified in the provided information.
Scaling Up: Cell suspension cultures, being more homogeneous than callus cultures, offer excellent attributes for scaling up production in bioreactors, potentially allowing for increased yields of bioactive compounds through methods like elicitation .
These biotechnological strategies collectively aim to overcome the limitations of traditional wild plant harvesting, providing a more controlled, sustainable, and potentially higher-yielding method for encecalin production.
Synthetic Strategies and Chemical Derivatization of Encecalin
Total Chemical Synthesis Approaches for Encecalin
Total synthesis efforts for encecalin aim to provide access to the compound and its related structures, sometimes with improved yields compared to isolation from natural sources .
Retrosynthetic analysis is a crucial strategy in designing the synthesis of complex molecules like encecalin, involving the hypothetical deconstruction of the target molecule into simpler, readily available starting materials . For chromene derivatives, common disconnections might involve forming the pyran ring or introducing substituents onto the aromatic core .
One approach to synthesizing encecalin (7) involves starting from resorcinol (B1680541) and 2-methylbut-3-en-2-ol, which can provide access to related chromenes like encecalol (B14142481) (8) . Another synthetic route for 6-acetyl-2,2-dimethyl-8-methoxychromene, an isomer of encecalin, has been described starting from creosol, involving condensation with malic acid to form a coumarin, followed by a Grignard reaction . Key intermediates often include phenolic precursors that can undergo cyclization to form the chromene ring system .
Various methodologies are employed for constructing the chromene scaffold found in encecalin. These include:
Electrophilic Cyclization: Substituted propargylic aryl ethers can undergo mild electrophilic cyclization using reagents like I2, ICl, or PhSeBr to yield 3,4-disubstituted 2H-benzopyrans . This method is tolerant of various functional groups.
Transition-Metal-Free Coupling: Readily accessible 2-ethoxy-2H-chromenes can participate in C-O activation and C-C bond formation with inexpensive nickel catalysts and boronic acids, providing access to 2-substituted-2H-chromenes .
Petasis Condensation: This reaction, involving vinylic or aromatic boronic acids, salicylaldehydes, and amines, followed by cyclization upon heating, can also lead to 2H-chromenes .
Annulative Condensation: The reaction between salicylaldehydes and acrylonitrile, mediated by 4-dimethylaminopyridine (B28879) (DMAP), efficiently yields 3-cyano-2H-chromenes .
Oxidative Dehydrogenation: A route to desmethoxy-encecalin, a related natural product, involves the oxidative dehydrogenation of a 2,2,6-trimethylchromene using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) .
Grignard Reaction and Dehydrogenation: An isomeric analogue of encecalinol (B12377290) can be obtained through a Grignard reaction on a formylchromene intermediate with methylmagnesium iodide, followed by dehydrogenation with manganese dioxide to yield the natural product .
Retrosynthetic Analyses and Key Intermediate Synthesis
Design and Synthesis of Encecalin Analogues and Derivatives
Encecalin has served as a pivotal starting material for the synthesis of a diverse array of chromene and chromane (B1220400) derivatives, including ethers, amides, and amines, which are then evaluated for their biological activities .
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure influence its biological activity . For encecalin derivatives, SAR investigations have focused on identifying structural features that enhance or diminish antiprotozoal activity .
Research has shown that while encecalin-derived ethers and amides may not exhibit significant antiprotozoal activity, chromene and chromane-derived amines often reveal promising activity . For instance, benzylamine (B48309) and α-methylbenzylamine derivatives of encecalin have shown activity against P. falciparum comparable to chloroquine (B1663885) . Notably, analogous phenols have demonstrated even greater potency against P. falciparum . Furthermore, a phenylbutylamine derivative based on the chromane scaffold has exhibited promising activity against T. brucei rhodesiense and L. donovani .
| Compound Class | Encecalin Derivative | Antiprotozoal Activity | Notes |
| Ethers | Various (e.g., 9a-c) | Not considerable | Formed by reducing encecalin to encecalol, then reacting with arylalkyl halides . |
| Amides | Various (e.g., 11) | Not considerable | Formed by reacting encecalin with carboxylic acids using CDI . |
| Amines | Chromene-derived (e.g., 12a, 12g) | Promising | Benzylamine 12a and α-methylbenzylamine 12g active against P. falciparum . |
| Phenols | Analogous (e.g., 15a, 15b) | Highly potent | 10-25 fold more potent than chloroquine against P. falciparum . |
| Amines | Chromane-derived (e.g., 14d) | Promising | Phenylbutylamine 14d active against T. brucei rhodesiense and L. donovani . |
The synthesis of these derivatives often begins with encecalin (7) as a key intermediate.
Ethers (e.g., 9): Encecalin (7) is first reduced to encecalol (8) using sodium borohydride (B1222165) (NaBH4). Encecalol (8) is then deprotonated with sodium hydride (NaH) and subsequently reacted with various arylalkyl halides to form the desired ethers .
Amides (e.g., 11): Amides are typically synthesized by reacting encecalin with carboxylic acids in the presence of coupling reagents such as carbonyldiimidazole (CDI) .
Amines (e.g., 12, 14, 15): The synthesis of chromene and chromane-derived amines involves several steps.
Chromene-derived amines (12): Encecalin can be reacted with primary amines to form imines, which are then reduced with NaBH4 to yield secondary amines (e.g., 12a-l) . Cyclic amines can be formed via an intermediate iminium ion upon microwave irradiation, followed by reduction with NaBH4 . Tertiary amines can be obtained by methylation of secondary amines .
Chromane-derived amines (14) and phenols (15): These are generally obtained through the reductive amination of suitable ketones (e.g., 13 and 6, respectively) . Reductive amination typically involves the formation of an imine or iminium ion from a ketone or aldehyde and an amine, followed by reduction .
Comprehensive Spectrum of Biological Activities and Pharmacological Effects of Encecalin
Neuropharmacological and Neuroprotective Efficacy
Encecalin has been investigated for its neuropharmacological properties, particularly its potential as a neuroprotector. It is reported to function by modulating neurotransmitter pathways and potentially enhancing synaptic plasticity .
Modulatory Effects on Neurotransmitter Systems and Synaptic Plasticity
While specific detailed mechanisms of Encecalin's direct modulation of neurotransmitter systems are not extensively reported in the provided literature, it is generally stated to modulate neurotransmitter pathways and potentially enhance synaptic plasticity . Neurotransmitters are signaling molecules that facilitate communication between neurons, and their modulation can influence various brain functions . Synaptic plasticity, the ability of synapses to strengthen or weaken over time in response to activity, is a fundamental process underlying learning and memory . Slow-acting neurotransmitters, often termed neuromodulators, can influence synaptic transfer efficiency by activating second messenger systems, leading to long-lasting changes in synaptic activity, such as long-term potentiation (LTP) . These modulators can affect voltage-gated ion channels and G-protein coupled receptors, thereby influencing synaptic strength and short-term plasticity . Encecalin's presence as an active ingredient in traditional Chinese medicine formulations, such as Astragalus (HUANGQI), which have shown neurocognitive effects in Alzheimer's disease models, suggests an indirect association with these pathways .
Mechanisms of Neuronal Protection Against Oxidative Stress and Apoptosis
Encecalin is recognized as a neuroprotector, capable of safeguarding neuronal structures from oxidative stress and apoptosis . Oxidative stress arises from an imbalance between the production and detoxification of reactive oxygen and nitrogen species (ROS/RNS), leading to cellular damage and dysfunction . Neurons are particularly vulnerable to oxidative stress due to their high metabolic rate . Apoptosis, or programmed cell death, can be initiated by excessive ROS, often involving mitochondrial membrane damage, release of cytochrome C, and activation of the caspase cascade . Encecalin is believed to act primarily through the inhibition of certain enzymes implicated in neurodegenerative processes, thereby promoting neuronal survival and function . Furthermore, studies on extracts containing Encecalin, such as HUANGQI, indicate a protective effect against Aβ1-42-induced nerve cell injury and an ability to prevent oxidative stress damage by inhibiting oxidative stress markers like malondialdehyde and glutathione (B108866) . General neuroprotective strategies against oxidative stress and apoptosis involve counteracting ROS, preventing mitochondrial dysfunction, and inhibiting apoptotic pathways .
Investigations into Cognitive Enhancement Potential in Preclinical Models
There is ongoing interest in evaluating Encecalin's role as a cognitive enhancer, with research investigating its potential applications in various neurological conditions . While direct, isolated preclinical studies specifically detailing Encecalin's cognitive enhancement potential are not widely reported in the provided sources, its presence as an active component in complex herbal extracts studied for neurocognitive effects is noted. For instance, Encecalin is found in Astragalus (HUANGQI), an herbal medicine that has demonstrated a protective effect on neurocognitive function in Alzheimer's disease model mice . Preclinical models for cognitive enhancement in neurodegenerative diseases often involve transgenic animal models and various interventions aimed at improving memory function and modulating neuroinflammatory responses .
Antimicrobial and Antifungal Modalities
Encecalin exhibits significant antimicrobial and antifungal activities, making it a compound of interest in the development of new therapeutic agents.
Efficacy Against Dermatophytic Fungi (e.g., Trichophyton mentagrophytes) and Yeasts (Candida albicans)
Encecalin has demonstrated efficacy against various fungal pathogens. It has shown antifungal activity against dermatophytic fungi such as Trichophyton mentagrophytes . These fungi are common causative agents of skin infections like ringworm . Furthermore, Encecalin has exhibited antifungal activity against Trichophyton rubrum and the yeast Candida albicans . Candida albicans is a significant opportunistic fungal pathogen, particularly in immunocompromised individuals. The compound's antimycotic activity is considered primary in some natural remedies. Additionally, activity against Aspergillus niger has also been reported .
Antibacterial Activity Against Specific Bacterial Species
The antibacterial properties of Encecalin have been demonstrated [1 from previous search, 8 from previous search]. While specific minimum inhibitory concentration (MIC) values for isolated Encecalin against particular bacterial species are not extensively detailed in the provided search results, its presence in plant extracts has been linked to antibacterial effects. For example, Encecalin was identified in ethereal flower and leaf extracts that exhibited significant activity against biofilm production of Pseudomonas aeruginosa and Staphylococcus aureus . These findings suggest that Encecalin contributes to the broader antimicrobial spectrum observed in the plants from which it is isolated.
Elucidation of Molecular Mechanisms Underlying Antimicrobial and Antifungal Actions
Encecalin has demonstrated notable antifungal activity, specifically against the dermatophyte Trichophyton mentagrophytes. The antimicrobial activity of encecalin has been experimentally verified. While plant-derived compounds often exert their anti-dermatophytic effects through multimodal mechanisms, including the disruption of cell membrane integrity, inhibition of hyphal growth, and suppression of spore germination, detailed molecular mechanisms specifically attributed to encecalin in these regards are not extensively elucidated in current literature.
Anti-inflammatory and Antinociceptive Properties
Research indicates that encecalin, along with structurally related compounds such as O-methylencecalinol and encecalinol (B12377290), possesses the ability to bind to calmodulin (CaM) with high affinity. This binding affinity is notably higher than that of chlorpromazine, a well-known CaM inhibitor. The interaction with calmodulin suggests a potential therapeutic relevance for encecalin, as calmodulin plays a crucial role in regulating numerous cellular processes, including those involved in inflammatory responses. However, specific detailed research findings on encecalin's direct modulation of inflammatory signaling pathways, such as NF-κB or MAPK, or its precise antinociceptive responses in experimental models, are not comprehensively available in the provided information.
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
Phytotoxic and Allelopathic Manifestations
Encecalin, often found alongside demethylencecalin, is recognized as a significant phytotoxic compound. Its biological activity extends to allelopathy, a phenomenon where a chemical compound released by one organism influences the growth and development of other organisms. Encecalin acts as a phytogrowth-inhibitor, impacting the vitality and development of various plant species.
Inhibitory Effects on Seed Germination and Early Seedling Development (radicle and hypocotyl growth)
Encecalin and demethylencecalin exhibit potent inhibitory effects on plant growth, particularly by retarding seed germination and significantly reducing the growth of radicles (roots) and hypocotyls (shoots) in both weed and crop plant seedlings. This inhibitory action is concentration-dependent.
Detailed research findings illustrate these effects across various plant species:
Weed Species: Encecalin and demethylencecalin have been shown to inhibit the radicle growth of Amaranthus hypochondriacus and Echinochloa crusgalli.
Crop Plants: Studies on Lactuca sativa (lettuce) and Lolium perenne (perennial ryegrass) demonstrate that essential oils containing encecalin can significantly inhibit radicle and hypocotyl elongation at concentrations as low as 1.0 mg/mL.
The following table summarizes observed inhibitory effects on seed germination and early seedling development:
| Target Plant Species | Effect on Seed Germination | Effect on Radicle/Hypocotyl Growth | Concentration | Source |
| Amaranthus hypochondriacus | Not specified | Inhibited radicle growth | Not specified | |
| Echinochloa crusgalli | Not specified | Inhibited radicle growth | Not specified | |
| Lactuca sativa | ~40% inhibition | Significant inhibition of elongation | 4.0 mg/mL (germination), 1.0 mg/mL (elongation) | |
| Lolium perenne | ~10% inhibition | Significant inhibition of elongation | 4.0 mg/mL (germination), 1.0 mg/mL (elongation) |
Insecticidal and Deterrent Bioactivities
Encecalin exhibits significant insecticidal and deterrent properties, contributing to the chemical defense mechanisms of plants against herbivorous insects . Its efficacy extends to a broad range of insect species, acting primarily through residue contact .
Impact on Specialized and Non-adapted Herbivorous Insects
Encecalin has demonstrated toxicity against various insect pests. For instance, in bioassays conducted on glass surfaces, Encecalin showed lethal concentrations (LC50) of 1.4 µg/cm² against the variegated cutworm and 11.8 µg/cm² against the migratory grasshopper . It has also exhibited insecticidal activity against first-instar larvae of the milkweed bug (Oncopeltus fasciatus) and moderate toxicity against Culex pipiens (house mosquito) larvae and Oncopeltus fasciatus nymphs . Furthermore, Encecalin functions as a potent feeding deterrent, notably against the Mexican bean beetle (Epilachna varivestis) .
However, the impact of Encecalin varies between specialized and non-adapted herbivorous insects. Specialized herbivores, such as the leaf beetle Trirhabda geminata, are capable of feeding on plants like Encelia farinosa, which are rich in insecticidal Encecalin, indicating a developed resistance mechanism . In contrast, non-adapted insects, including larvae of the Egyptian armyworm (Spodoptera littoralis), remain susceptible to the compound's toxic effects .
| Insect Species | LC50 (µg/cm²) | Reference |
|---|---|---|
| Variegated cutworm | 1.4 | |
| Migratory grasshopper | 11.8 |
Comparative Metabolic Fate of Encecalin in Insect Species
The differential susceptibility to Encecalin among insect species is largely attributed to variations in their metabolic pathways. In resistant specialized herbivores like Trirhabda geminata, Encecalin is primarily metabolized to encecalol (B14142481) through the reduction of its acetyl group . Furthermore, in T. geminata, Encecalin is confined to the alimentary canal and is not absorbed across the gut membrane, limiting its systemic distribution .
Conversely, in susceptible insects such as Spodoptera littoralis larvae, Encecalin undergoes epoxidation of its 3,4 double bond. This oxidative metabolic transformation yields a powerful alkylating agent, which is responsible for the compound's toxicity . This highlights that reductive metabolism of Encecalin is crucial for insect resistance, while oxidative metabolism leads to its toxic effects . In adult grasshoppers, acetylchromenes are rapidly absorbed from the cuticle, and simple metabolites are formed via oxidation of geminal methyl groups or reduction of the ketone. However, only 20-40% of the applied dose is excreted, with the remainder being unrecoverable from the insect .
| Insect Type/Species | Metabolic Pathway | Outcome | Reference |
|---|---|---|---|
| Resistant Specialized Herbivores (Trirhabda geminata) | Reduction of acetyl group to encecalol; not absorbed across gut membrane | Resistance to toxicity | |
| Susceptible Non-adapted Insects (Spodoptera littoralis) | Epoxidation of 3,4 double bond | Formation of powerful alkylating agent, leading to toxicity |
Antiprotozoal Activities and Efficacy
While crude extracts of Helianthella quinquenervis, a plant containing Encecalin, have demonstrated antiprotozoal activity, Encecalin itself is notably utilized as a key intermediate in the synthesis of various ethers, amides, and amines that have been investigated for their antiprotozoal efficacy . Natural products possessing the chromane (B1220400) and chromene scaffolds, including Encecalin, are recognized for their high antiprotozoal activity . Synthetic derivatives inspired by these natural compounds have shown potent activity against neglected parasitic diseases, including antitrypanosomal effects (e.g., against Trypanosoma brucei), antileishmanial activity (e.g., against Leishmania donovani), and antiplasmodial properties (e.g., against Plasmodium falciparum) . Chromane derivatives, which share structural similarities with Encecalin, have also been identified to bind to human dihydrofolate reductase (HsDHFR) and are considered potential antiprotozoal agents .
Quorum Sensing Inhibition in Bacterial Systems
Demethoxy encecalin, a compound structurally related to Encecalin, has been identified as an inhibitor of bacterial quorum sensing (QS) . Quorum sensing is a cell-density dependent communication system in bacteria that regulates collective behaviors, including virulence factor production and biofilm formation . Inhibition of QS offers a promising strategy to mitigate bacterial pathogenicity .
Studies have shown that demethoxy encecalin can inhibit QS-dependent luminescence in specific bacterial reporter strains. It reduced the luminescence of the LasR-based reporter E. coli pSB1075 at concentrations greater than 6.6 μM . Furthermore, demethoxy encecalin inhibited the responses of the LuxR-based reporter E. coli pSB401 at a concentration of 2.2 μM . This activity suggests a potential role for Encecalin-related compounds in interfering with bacterial communication systems.
| Bacterial Reporter System | Targeted QS System | Inhibitory Concentration | Reference |
|---|---|---|---|
| E. coli pSB1075 | LasR-based (induced by N-3-oxo-dodecanoyl-L-homoserine lactone) | >6.6 μM | |
| E. coli pSB401 | LuxR-based (induced by N-3-oxo-hexanoyl-L-homoserine lactone) | 2.2 μM |
Other Noteworthy Biological Activities
Beyond its insecticidal and antiprotozoal implications, Encecalin exhibits other biological activities. Encecalin and demethylencecalin have shown marginal cytotoxicity against several human tumor cell lines, including MCF-7, A-549, and HT-29 .
Furthermore, Encecalin and demethylencecalin function as Hill reaction inhibitors, demonstrating concentration-dependent inhibition of ATP synthesis, proton uptake, and electron flow . Specifically, these compounds inhibit photosystem II, affecting electron transport from water to 2,5-dibromo-3-methyl-6-isopropyl-1,4 p-benzo-quinone, and interfering with electron flow from P680 to QA . Encecalin has also been observed to inhibit the radicle growth of Amaranthus hypochondriacus and Echinochloa crusgalli . Additionally, both Encecalin and demethylencecalin have exhibited antifungal activity against Trichophyton mentagrophytes .
| Compound | Biological Activity | Details | Reference |
|---|---|---|---|
| Encecalin & Demethylencecalin | Marginal Cytotoxicity | Against human tumor cell lines: MCF-7, A-549, HT-29 | |
| Encecalin & Demethylencecalin | Hill Reaction Inhibition | Inhibits ATP synthesis, proton uptake, electron flow; specifically Photosystem II (P680 to QA) | |
| Encecalin | Phytogrowth Inhibition | Inhibited radicle growth of Amaranthus hypochondriacus and Echinochloa crusgalli | |
| Encecalin & Demethylencecalin | Antifungal Activity | Against Trichophyton mentagrophytes |
Mechanistic Dissections at the Molecular and Cellular Levels
Enzyme Inhibition Kinetics and Target Identification
Encecalin has been identified as an inhibitor of certain enzymes, with implications across different biological processes.
Encecalin is recognized as a neuroprotector that primarily functions by inhibiting specific enzymes implicated in neurodegenerative processes. While the precise identities of all enzyme targets involved in neurodegeneration that are inhibited by Encecalin are not exhaustively detailed in current literature, its broad classification as a neuroprotector suggests an intervention in pathological pathways leading to neuronal degradation. Such mechanisms often involve enzymes critical for neuronal survival and function.
Encecalin has been identified as an ATPase inhibitor. However, the specific mechanistic details of how Encecalin inhibits ATPases, such as its binding site (e.g., ATP-binding pocket or allosteric sites) or its impact on ATP hydrolysis and conformational changes, are not extensively described in the available research. Generally, ATPase inhibitors can disrupt enzyme activity by preventing ATP binding or hydrolysis, thereby impeding the enzyme's ability to generate mechanical force or conformational changes.
Encecalin, along with demethylencecalin, acts as a phytotoxic compound through its inhibition of Photosystem II (PSII). PSII is a crucial protein complex located within the thylakoid membranes of plants, algae, and cyanobacteria, responsible for the light-dependent reactions of oxygenic photosynthesis. This complex facilitates the oxidation of water, a process often referred to as water splitting, to produce hydrogen ions and molecular oxygen, while simultaneously energizing electrons that are then transferred through a series of coenzymes and cofactors. By inhibiting PSII, Encecalin disrupts the electron flow from PSII to plastoquinone, thereby interfering with the fundamental processes of photosynthesis. This inhibitory action contributes to its phytotoxic effects, including the retardation of seed germination and reduction of radicle and hypocotyl growth in plant seedlings.
Investigations into ATPase Inhibition Mechanisms
Receptor Binding and Signal Transduction Pathway Modulation
Encecalin's biological effects extend to the modulation of signal transduction pathways through potential receptor interactions.
Encecalin is known to modulate neurotransmitter pathways, which may contribute to its potential to enhance synaptic plasticity. Neurotransmitters are chemical messengers that facilitate signal transmission between neurons, influencing various brain functions such as motility, emotion, and memory. These interactions can involve different types of receptors, including ligand-activated ion channels and metabotropic receptors, which can either directly or indirectly affect ion channel opening and closing. While Encecalin is reported to modulate these pathways, specific details regarding which neurotransmitters or receptors it directly interacts with, or the precise nature of its influence on their signaling cascades, are not extensively elucidated in the provided literature.
Molecular docking and dynamics simulations have indicated a potential binding interaction between Encecalin and β-Arrestin-2 (ARRB2). This interaction is particularly relevant in the context of inflammatory and immune signaling, especially in conditions like sepsis. ARRB2 is a key protein localized in both macrophages and T-cells, and it has been shown to play a protective role in certain inflammatory contexts, such as by activating the PI3K/Akt pathway. This suggests that Encecalin's interaction with ARRB2 could potentially influence immune function and inflammatory responses, including those related to PI3K signaling, particularly within sepsis contexts. While other molecules like PI3K, SUCLG1, FURIN, SPI1, and PNP are also implicated in immune modulation in sepsis, the direct potential binding interaction for Encecalin among these specific targets has been highlighted with ARRB2.
Compound Names and PubChem CIDs
Detailed Analysis of Neurotransmitter Pathway Interactions
Cellular Responses and Physiological Adaptations
Encecalin, a synthetic compound identified as a neuroprotector, exhibits a range of cellular and physiological effects, primarily investigated for its potential in addressing neurodegenerative conditions and its broader biological activities as a natural chromene. Its mechanistic actions span from modulating neurotransmitter pathways to influencing cell viability and differentiation processes.
Effects on Neuronal Cell Viability and Functional Integrity
Encecalin is characterized as a neuroprotector, actively safeguarding neuronal structures against oxidative stress and apoptosis. This protective capacity is crucial for promoting neuronal survival and maintaining cellular function. Research indicates that Encecalin can intervene in the pathological processes that lead to neuronal degradation, thereby offering potential therapeutic benefits for the preservation of cognitive function. Its applications are particularly explored in the context of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Furthermore, Encecalin, as an active component found in extracts like HUANGQI (Astragalus), has been associated with protective effects against nerve cell injury induced by Aβ1-42, a key factor in Alzheimer's pathology.
Influence on Synaptic Plasticity Mechanisms
A significant aspect of Encecalin's potential lies in its ability to enhance synaptic plasticity. This effect is thought to be mediated through the modulation of neurotransmitter pathways. Synaptic plasticity, which is vital for learning and memory, is often compromised in neurodegenerative disorders. In studies investigating traditional Chinese medicines for Alzheimer's disease, where synaptic function is a critical area of focus, Encecalin has been identified as an active ingredient in formulations like HUANGQI, which are being explored for their impact on such conditions. Molecular docking simulations have also indicated a potential binding interaction between Encecalin and Arrestin Beta 2 (ARRB2). ARRB2 is involved in various cellular signaling pathways, including the PI3K/AKT pathway, which plays a functional role in central nervous system processes such as synaptic plasticity.
Investigations into Apoptosis Induction in Pathogenic or Malignant Cells
While Encecalin demonstrates a protective, anti-apoptotic role in neuronal structures, its effects on pathogenic or malignant cells present a different profile. Encecalin, along with demethylencecalin, has shown marginal cytotoxicity against several human tumor cell lines. This suggests a limited capacity to induce cell death in these contexts. In broader analyses of compounds with anti-cancer activity, Encecalin has been listed among those potentially capable of inducing apoptosis and exerting anti-metastasis effects, although these findings often stem from studies of complex extracts where its specific contribution needs further elucidation.
Impact on Cell Proliferation and Differentiation Processes
The influence of Encecalin on cell proliferation and differentiation has been observed in various biological contexts. In plant cell cultures of Helianthella quinquenervis, the production of Encecalin is linked to cell differentiation. Specifically, higher levels of differentiation in organized structures like roots correlate with increased Encecalin biosynthesis compared to disorganized tissues such as calli or cell suspensions. This highlights the compound's biosynthesis in relation to the plant's developmental state. In studies examining the effects of complex herbal extracts, such as Panax notoginseng, where Encecalin is one of the identified components, the extract has been reported to regulate processes including cell proliferation and differentiation, particularly in the context of wound healing. While this indicates an association within a multi-component system, it does not directly attribute these effects solely to Encecalin. Furthermore, Encecalin's potential interaction with ARRB2, as revealed by molecular docking, places it within a network of signaling pathways, including the PI3K/AKT pathway, which is known to regulate cell proliferation and differentiation in the central nervous system.
Preclinical and Clinical Translational Research on Encecalin Containing Extracts
In Vitro Experimental Models and Methodologies
In vitro studies, conducted outside a living organism, utilize controlled environments such as cell cultures to assess a compound's biological effects . These models are valuable for their cost-effectiveness, reliability, and efficiency in generating robust initial data .
Cytotoxicity profiling involves assessing the toxic effects of a compound on various cell lines to understand its potential for cellular harm and to determine dose-response relationships . As noted, Encecalin and demethylencecalin have shown marginal cytotoxicity against several human tumor cell lines . This indicates a limited toxic effect on these cells, which can be a desirable characteristic if the compound is intended for non-cytotoxic therapeutic applications. The specific human tumor cell lines used in these cytotoxicity assessments for Encecalin are not explicitly listed in the available information .
Biochemical and molecular assays are crucial for elucidating the mechanisms of action of a compound, including its interaction with specific molecular targets and its influence on cellular signaling pathways . Target engagement assays, for instance, confirm whether a compound directly binds to and modulates its intended biological target in vivo . While these assays are vital for understanding how a compound exerts its effects, specific research findings detailing Encecalin's pathway analysis or target engagement through biochemical and molecular assays are not extensively documented .
Cytotoxicity Profiling in Various Cell Lines
In Vivo Animal Models and Translational Studies
In vivo animal models are essential for translational research, providing a more comprehensive understanding of a compound's effects within a complex living system, bridging the gap between in vitro findings and human clinical trials . These studies evaluate efficacy, pharmacokinetics, and potential interactions within a whole organism .
Efficacy evaluation in established disease models involves testing a compound's therapeutic potential in animal models that mimic human diseases, such as neurodegenerative, inflammatory, or infectious conditions . These models are designed to assess whether a compound can prevent, treat, or mitigate disease progression . While animal models exist for various conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's , inflammatory conditions such as colitis , and infectious diseases , specific detailed research findings on the efficacy of Encecalin itself in established in vivo animal models for neurodegenerative, inflammatory, or infectious diseases are not explicitly available in the provided search results.
Pharmacokinetic and Pharmacodynamic Characterization in Living Organisms
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) characterization specifically for isolated Encecalin in living organisms, particularly concerning its dermal application, is not extensively documented in the available literature. However, general principles of pharmacodynamics suggest that for antifungal agents, in vitro susceptibility testing to determine the minimum inhibitory concentration (MIC) is followed by PK studies to estimate population parameters, ultimately relating exposure to antimicrobial effect.
Within the context of Ageratina pichinchensis extracts, the antifungal activity observed is attributed to benzofuran (B130515) compounds, including Encecalin. This indicates that Encecalin contributes to the pharmacodynamic action against fungal pathogens. The precise mechanisms by which Encecalin exerts its antifungal effect, beyond its classification as a benzofuran, are areas requiring further elucidation.
Safety and Preliminary Toxicological Assessments in Animal Systems
Preliminary safety assessments of Ageratina pichinchensis extracts, which are standardized for their Encecalin content, have been conducted in animal systems. Studies have indicated that these extracts exhibit no cytotoxic effects and demonstrate no skin irritant properties. [6 (previous search)] Furthermore, acute dermal toxicity tests of similar plant extracts in animal models have shown no overt signs of toxicity following application. [9 (previous search), 10 (previous search)] These findings suggest a favorable preliminary safety profile for Encecalin-containing extracts when applied dermally.
Efficacy in Animal Models of Wound Healing and Dermal Lesions
Research into the efficacy of Ageratina pichinchensis extracts in animal models of wound healing and dermal lesions has shown promising results. The aqueous extract of A. pichinchensis leaves has demonstrated the capacity to reduce the time required for wound healing in rodent skin. [3, 9 (previous search), 16 (previous search)] This extract also promoted cell proliferation in normal human fetal lung fibroblasts (MRC-5) in vitro. [6 (previous search), 16 (previous search)]
It is important to note that while Encecalin, as a benzofuran, is recognized for its antimicrobial properties within these extracts, other compounds, such as the flavonoid 7-O-(β-D-glucopyranosyl)-galactin, have been identified as main components contributing to cell proliferation and wound healing. Therefore, Encecalin's contribution to the wound healing process within the extract is likely through its antimicrobial activity, which helps prevent or resolve infections that can impede healing, rather than direct cellular proliferation.
Clinical Investigations and Human Trials of Encecalin-Standardized Extracts
Encecalin-standardized extracts have been investigated in several clinical trials for various dermatological conditions, demonstrating their therapeutic potential.
Clinical Effectiveness Trials for Onychomycosis (e.g., in diabetic patient populations)
Clinical trials have evaluated the effectiveness of Encecalin-standardized extracts of Ageratina pichinchensis in the topical treatment of onychomycosis, including in patients with type 2 diabetes mellitus. A double-blind, randomized, and controlled clinical trial involving patients with type 2 diabetes and mild to moderate onychomycosis compared a lacquer containing the Encecalin-standardized extract of A. pichinchensis with 8% ciclopirox. After 6 months of topical administration, both the experimental group (78.5%) and the control group (77.2%) showed clinical efficacy, with a decrease in affected nails and a reduction in severity. No statistically significant differences were observed between the groups.
Another study comparing two concentrations of A. pichinchensis extract (12.6% and 16.8%) in a topical lacquer for onychomycosis found that the higher concentration achieved therapeutic effectiveness in 79.1% of patients, which was significantly higher than the 67.2% observed with the lower concentration.
Table 1: Clinical Effectiveness in Onychomycosis Trials
| Study Population | Treatment (Encecalin Content/Extract Concentration) | Control | Duration | Clinical Efficacy (%) (Experimental Group) | Clinical Efficacy (%) (Control Group) | Notes |
| Diabetic patients with mild/moderate onychomycosis | Encecalin-standardized A. pichinchensis extract lacquer | 8% Ciclopirox lacquer | 6 months | 78.5 | 77.2 | No statistically significant difference between groups. |
| Patients with mild/moderate onychomycosis | 16.8% A. pichinchensis extract lacquer | N/A | 6 months | 79.1 | N/A | Higher concentration showed significantly better effectiveness than 12.6% extract. |
| Patients with mild/moderate onychomycosis | 12.6% A. pichinchensis extract lacquer | N/A | 6 months | 67.2 | N/A |
Clinical Efficacy Studies for Tinea Pedis
Clinical efficacy studies have also investigated Encecalin-containing Ageratina pichinchensis extracts for the treatment of tinea pedis, particularly the chronic interdigital type. A randomized, double-blind clinical trial involving 160 patients with chronic interdigital tinea pedis compared two concentrations of A. pichinchensis extract (0.76% and 1.52% encecalin content) with 2% ketoconazole (B1673606). After 4 weeks of topical treatment, the therapeutic cure rates were 34.1% for the lower concentration, 41.8% for the higher concentration, and 39.53% for the ketoconazole group. No statistically significant differences were observed between the groups, but better results were noted with the higher concentration of the extract.
Table 2: Clinical Efficacy in Tinea Pedis Trials
| Study Population | Treatment (Encecalin Content/Extract Concentration) | Control | Duration | Therapeutic Cure (%) (Experimental Group) | Therapeutic Cure (%) (Control Group) | Notes |
| Patients with chronic interdigital tinea pedis | 0.76% Encecalin-containing A. pichinchensis extract cream | 2% Ketoconazole | 4 weeks | 34.1 | 39.53 | No statistical difference between groups; higher concentration showed better results. |
| Patients with chronic interdigital tinea pedis | 1.52% Encecalin-containing A. pichinchensis extract cream | 2% Ketoconazole | 4 weeks | 41.8 | 39.53 |
Evaluation in Chronic Venous Leg Ulcer Healing
An exploratory clinical study has evaluated the effectiveness of a standardized extract from Ageratina pichinchensis, standardized in its Encecalin content, for the treatment of chronic venous leg ulcers. This study reported that the A. pichinchensis extract demonstrated therapeutic effectiveness in 100% of the treated patients, compared to 81.8% in the control group. The reduction in ulcer size was significantly greater in the group treated with the experimental extract, suggesting that the Encecalin-standardized extract is effective in treating chronic venous leg ulcers and can significantly reduce the healing time compared to a 7% propylene (B89431) glycol alginate formula.
Table 3: Clinical Evaluation in Chronic Venous Leg Ulcer Healing
| Study Population | Treatment (Encecalin-Standardized Extract) | Control | Therapeutic Effectiveness (%) (Experimental Group) | Therapeutic Effectiveness (%) (Control Group) | Notes |
| Patients with chronic venous leg ulcers | A. pichinchensis extract (standardized in Encecalin content) cream | 7% Propylene glycol alginate | 100 | 81.8 | Significant reduction in ulcer size and healing time in the experimental group. |
Other Exploratory Clinical Applications and Human Outcomes
Encecalin (PubChem CID: 114703) is a natural chromene compound that has been identified in various plant species, notably Ageratina pichinchensis and Helianthella quinquenervis. These botanical sources have a history of use in traditional medicine, particularly for their reported therapeutic properties. Recent preclinical and exploratory clinical research has begun to investigate the potential of encecalin-containing extracts in addressing a range of human health conditions, moving from laboratory observations to human applications.
Exploratory clinical studies have focused on the therapeutic effectiveness of standardized extracts containing encecalin in several dermatological and mucosal conditions. These investigations aim to translate the observed biological activities from traditional uses and preclinical models into validated human outcomes.
Onychomycosis In a randomized, double-blind clinical trial, a phytopharmaceutical formulation derived from Ageratina pichinchensis, standardized for its encecalin content, was evaluated for its topical effectiveness in patients suffering from onychomycosis, a fungal infection of the nails. After six months of treatment, the experimental group receiving the A. pichinchensis extract demonstrated therapeutic effectiveness in 71.1% of patients and mycological effectiveness in 59.1% of patients. These results were found to be comparable to those achieved by the control group, which was treated with 8% ciclopirox.
Vulvovaginal Candidiasis The therapeutic potential of a 7% standardized extract of A. pichinchensis, with its encecalin content precisely quantified, was explored for intravaginal administration in a pilot study involving patients with Candida albicans-associated vulvovaginal candidiasis. The study reported that 81.2% of the patients treated with the A. pichinchensis extract achieved therapeutic success. This outcome was comparable to the 86.6% therapeutic success rate observed in the control group treated with clotrimazole, indicating the extract's effectiveness in this application.
Chronic Venous Leg Ulcers A random, double-blind clinical study investigated the capacity of a cream formulation containing a standardized extract from A. pichinchensis, rich in encecalin, to promote the healing of chronic venous leg ulcers. The study reported a notable therapeutic effectiveness, with 100% of the patients treated with the A. pichinchensis extract showing positive outcomes, in comparison to 81.8% in the control group. This suggests a significant role for the extract in wound healing processes.
These exploratory clinical applications highlight the potential of encecalin-containing extracts to address various conditions, particularly those involving dermatological and mucosal integrity, building upon their traditional uses and preclinical validations.
Summary of Exploratory Clinical Outcomes of Encecalin-Containing Extracts
| Condition Treated | Extract Source & Standardization | Key Outcome (Therapeutic Effectiveness) | Control Treatment & Outcome | Citation |
| Onychomycosis | Ageratina pichinchensis (standardized in encecalin) | 71.1% therapeutic effectiveness; 59.1% mycological effectiveness | 8% Ciclopirox (comparable results) | |
| Vulvovaginal Candidiasis | Ageratina pichinchensis (7% standardized in encecalin) | 81.2% therapeutic success | Clotrimazole (86.6% therapeutic success) | |
| Chronic Venous Leg Ulcers | Ageratina pichinchensis (standardized in encecalin) | 100% therapeutic effectiveness | Control group (81.8% therapeutic effectiveness) | |
| Diabetic Foot Ulcers | Ageratina pichinchensis extract | Decreased healing time and lesion size (no significant differences noted) | Not explicitly stated in search results for comparison |
Advanced Methodological Approaches in Encecalin Research
Omics-Based Technologies for Systems Biology Insights
Omics technologies, including transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems by analyzing large sets of molecules (RNA, proteins, and metabolites, respectively). These high-throughput methods are instrumental in drug discovery, biomarker identification, and unraveling disease mechanisms, providing comprehensive insights into the structure, function, and dynamics of organisms .
Transcriptomics, specifically through techniques like RNA sequencing (RNA-seq), allows for the large-scale analysis of RNA transcripts, providing a snapshot of gene expression at a given time . In Encecalin research, transcriptomics has been integrated with network pharmacology to explore potential active targets of Encecalin standardized extracts . For instance, RNA sequencing and bioinformatics analysis were utilized in a study investigating uterine functional maintenance in chickens, where subsequent molecular docking and molecular dynamics simulations indicated a potential binding interaction between Encecalin and the Beta-arrestin 2 (ARRB2) protein . This highlights the utility of transcriptomics in identifying gene expression changes associated with Encecalin's presence or intervention, thereby contributing to the mapping of its biosynthesis pathways and its influence on cellular processes.
Proteomics involves the comprehensive study of proteins, focusing on their abundance, modifications, interactions, and functions within a biological system . While specific detailed proteomics studies solely on Encecalin are less commonly reported in the provided search results, the general application of proteomics is vital for global protein profiling and the identification of novel molecular targets. Coupling proteomics with metabolomics, for example, can lead to the unsupervised identification of protein-metabolite interactions, offering deeper insights into the cellular machinery influenced by compounds like Encecalin . This approach is crucial for understanding how Encecalin might modulate protein expression or activity, leading to downstream biological effects.
Metabolomics provides a comprehensive analysis of metabolites, the small molecules involved in metabolic processes, within biological samples . Encecalin itself is recognized and cataloged within metabolomics databases, facilitating its identification and study in various biological contexts . Research has demonstrated Encecalin's presence and varying concentrations in different plant tissues and under specific environmental conditions, underscoring the role of metabolomics in understanding its distribution and biological relevance. For instance, in Bacopa monnieri, metabolomic profiling revealed that Encecalin levels were higher in roots compared to other tissues, indicating tissue-specific phytochemical landscapes . Similarly, in Arabidopsis thaliana, metabolomics studies showed an increase in the relative content of Encecalin in leaves following treatment with a seaweed extract, suggesting its involvement in plant responses to biostimulants . Such findings contribute significantly to elucidating metabolic changes and pathway perturbations influenced by or involving Encecalin.
Table 1: Encecalin Detection in Metabolomics Studies
| Organism/Context | Tissue/Condition | Encecalin Observation | Reference |
| Bacopa monnieri | Roots vs. other tissues | Higher concentration in roots | |
| Arabidopsis thaliana | Leaves after seaweed extract treatment | Increased relative content | |
| Melaleuca species | Various growth stages | Identified as a low-volatile extractive compound |
Proteomics for Global Protein Profiling and Novel Target Identification
Computational and Theoretical Modeling for Drug Discovery and Mechanistic Studies
Computational and theoretical modeling approaches are indispensable in modern drug discovery and mechanistic studies, enabling the prediction of drug-target interactions, optimization of lead compounds, and assessment of drug-target affinities . These in silico methods reduce the need for extensive laboratory experiments by simulating molecular interactions and predicting biological activities.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like Encecalin) when bound to a protein target, thereby estimating the binding affinity and mode of interaction . Molecular dynamics (MD) simulations complement docking by providing insights into the dynamic behavior of the ligand-target complex over time, validating docking results, and clarifying thermodynamic and kinetic properties . A notable application in Encecalin research involves a standardized extract of Ageratina pichinchensis, which contains Encecalin. Molecular docking and MD simulations in this context revealed a potential binding interaction between Encecalin and the ARRB2 protein . This demonstrates the power of these methods in predicting specific molecular interactions and understanding the mechanistic basis of Encecalin's biological effects.
Network pharmacology is a burgeoning discipline that employs network visualization and other computational technologies to decipher the complex relationships among drugs, genes, diseases, and their targets . This approach is particularly valuable for understanding compounds like Encecalin, which may exert their effects through modulating multiple targets and pathways, a common characteristic of natural products. By constructing "compound-target-disease" networks, network pharmacology can predict and reveal the mechanisms of action of individual compounds or complex mixtures . For example, in a study investigating the therapeutic effects of Astragalus membranaceus, Encecalin was listed as a reagent, and network pharmacology was utilized to predict the targets and pathways of its multiple compounds . Furthermore, network pharmacology has been combined with RNA-seq technologies to explore the potential active targets of Encecalin standardized extracts, providing a comprehensive view of its multi-target and multi-pathway mechanisms of action . This holistic approach is crucial for understanding the pleiotropic effects of Encecalin and guiding further research into its therapeutic potential.
Principles of Structure-Based Drug Design for Encecalin Derivatives
Structure-Based Drug Design (SBDD) is a potent methodology in the discovery and optimization of novel therapeutic agents, relying on the three-dimensional (3D) structures of biological macromolecules, typically proteins, to guide the design of molecules that can effectively bind to and modulate target activity. The fundamental principle of SBDD is rooted in the "lock-and-key" model, where a drug molecule is designed to precisely fit into a specific binding site on the target protein, thereby activating or inhibiting its function through molecular interactions.
The SBDD process typically commences with the determination of the target protein's 3D structure, often achieved through experimental techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or cryo-electron microscopy (cryo-EM). Once the structural information of the target is available, computational chemistry tools are employed to identify or design new chemical compounds. Molecular docking is a key computational technique used to predict the binding mode and conformation of small molecules within the target's binding site. This involves screening libraries of compounds for their ability to bind to the target protein, with various scoring criteria used to predict the most stable interactions.
Following initial identification, Structure-Activity Relationship (SAR) analysis is crucial for optimizing the binding of selected molecules. SAR analysis involves systematically modifying the chemical structure of compounds and evaluating their biological activity against the target protein. This iterative process helps identify structural features essential for potent binding and desired activity. SBDD can also involve structure-based virtual screening, where large compound libraries are computationally screened to find potential hits, or de novo drug design, which constructs novel ligands by piecing together molecular subunits predicted to fit the binding site. Molecular dynamics simulations further enhance SBDD by modeling the dynamic behavior of molecular systems, offering a more comprehensive view of ligand-target interactions.
While the principles of SBDD are broadly applicable across medicinal chemistry, specific detailed research findings focusing solely on the application of SBDD for the design and optimization of Encecalin derivatives were not prominently identified in the current literature search. The general methodologies, however, provide a framework for how such studies could be approached to explore and enhance the biological activities of Encecalin and its related compounds.
Sophisticated Analytical Techniques for Encecalin Detection and Quantification (e.g., GC-MS, UHPLC-MS/MS)
The accurate detection and quantification of chemical compounds like Encecalin are critical in natural product research, metabolomics, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are two highly sophisticated analytical techniques widely employed for this purpose due to their sensitivity, selectivity, and ability to identify and quantify compounds in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS has been successfully utilized for the detection and quantification of Encecalin in various biological samples, particularly plant extracts and cell cultures. This hyphenated technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In a study investigating the production of Encecalin in cell cultures and hairy roots of Helianthella quinquenervis, GC-MS analysis was instrumental in confirming the presence and quantifying Encecalin.
A Varian chromatographer (model CP-3800) equipped with an injector model 1079 and a Varian Saturn 2200 mass detector was used for these analyses. The chromatographic separation was performed on a VF-5 ms (B15284909) column (0.25 mm diameter, 30 m long) with helium as the carrier gas. Samples, typically 1 µL, were injected in triplicate. For the detection and quantification of Encecalin, specific mass-mass parameters were employed: a precursor ion of m/z 217 was used, which was then dissociated under the nonresonant excitation method. Quantification was achieved by monitoring a fragment ion of m/z 185.
The application of GC-MS has provided valuable insights into Encecalin's presence and concentration in different plant tissues and culture conditions. For instance, GC-MS analysis revealed Encecalin as a significant component in ethereal flower extracts of Flourensia fiebrigii, with a relative content of 24.86%, and in ethereal leaf exudate at 5.93%. Furthermore, studies on Helianthella quinquenervis cell cultures and hairy roots demonstrated quantifiable amounts of Encecalin, with hairy roots from cocultivation accumulating as much as 1086 µg/g (fresh weight) of Encecalin after six months, significantly higher than cell suspension cultures. This highlights GC-MS's utility in monitoring secondary metabolite production in biotechnological applications.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) UHPLC-MS/MS offers enhanced sensitivity, speed, and chromatographic resolution compared to conventional HPLC-MS methods, making it suitable for the analysis of a wide range of compounds, including those that are less volatile or thermally unstable, which might be challenging for GC-MS. While GC-MS was explicitly detailed for Encecalin quantification in the provided research, UHPLC-MS/MS is a complementary technique often used in comprehensive metabolic profiling studies. In the same study that identified Encecalin by GC-MS in Flourensia fiebrigii extracts, UHPLC-MS/MS was used to identify other main compounds such as limocitrin, isobavachin, naringenin, and sternbin, demonstrating its capability for analyzing diverse compound classes within complex natural matrices.
The principles of UHPLC-MS/MS involve separating compounds on a UHPLC column, followed by their ionization and fragmentation in the mass spectrometer. Tandem mass spectrometry (MS/MS) provides highly specific detection by monitoring multiple reaction monitoring (MRM) transitions, where a precursor ion is fragmented into specific product ions. This allows for robust quantification and confirmation of analytes even in the presence of interfering substances. Although direct quantification parameters for Encecalin using UHPLC-MS/MS were not specified in the provided search results, its application in similar metabolic profiling contexts suggests its potential for Encecalin analysis, especially for compounds that may not be amenable to GC-MS or when a broader range of metabolites needs to be profiled simultaneously.
Future Research Directions and Unaddressed Gaps in Encecalin Scholarship
Identification of Novel Therapeutic Applications and Unexplored Biological Activities
While Encecalin has demonstrated neuroprotective, antimicrobial, antioxidant, anti-inflammatory, antinociceptive, antifeedant, larvicidal, and acaricidal activities, its full spectrum of biological activities and potential therapeutic applications remains largely unexplored . Current studies indicate its focus on neurodegenerative diseases such as Alzheimer's and Parkinson's, and other cognitive disorders, acting as a neuroprotector by modulating neurotransmitter pathways, enhancing synaptic plasticity, and protecting neuronal structures from oxidative stress and apoptosis . It has also shown marginal cytotoxicity against certain human tumor cell lines and antiprotozoal activity .
Future research should systematically screen Encecalin against a broader range of disease models, including various cancers, metabolic disorders, and infectious diseases, to identify novel therapeutic targets. For instance, given its reported antioxidant and anti-inflammatory properties, its role in chronic inflammatory conditions or oxidative stress-related pathologies warrants further investigation . Additionally, exploring its potential as a cognitive enhancer beyond neurodegenerative contexts could reveal broader applications . A comprehensive understanding of its molecular targets and downstream signaling pathways, possibly through high-throughput screening and target deconvolution techniques, is essential to uncover new therapeutic avenues .
Definitive Elucidation of Ambiguous Biosynthetic Pathways and Regulatory Networks
The biosynthetic pathways of chromenes, including Encecalin, are not yet fully determined, particularly concerning the enzymes and regulatory networks involved in their production in plants . While Encecalin has been identified in plant cell cultures and hairy roots, the precise steps and genetic regulation governing its synthesis are still ambiguous .
Further research is needed to definitively elucidate the complete biosynthetic pathway of Encecalin. This would involve advanced metabolomics, transcriptomics, and genomics approaches to identify all genes and enzymes responsible for its biosynthesis. Techniques such as gene knockout or overexpression in model plant systems or microbial hosts could help confirm the function of putative biosynthetic enzymes. Understanding the regulatory networks, including transcription factors and environmental cues that influence Encecalin production, is crucial for optimizing its biotechnological production . For example, studies have shown that light conditions can affect Encecalin synthesis in Helianthella quinquenervis cultures, with higher production observed in darkness . This knowledge could pave the way for more efficient and sustainable production methods, potentially through synthetic biology or metabolic engineering, addressing the limitations of relying on wild medicinal plants .
Comprehensive Investigations into Advanced Toxicological Profiles and Long-Term Safety
While initial studies are ongoing to evaluate the efficacy and safety of Encecalin in clinical settings, a comprehensive understanding of its advanced toxicological profiles and long-term safety is a critical unaddressed gap . Current information on its safety is limited, with some sources indicating "None found" for GHS classification and precautionary statements, and "Not determined" for oral, parenteral, and dermal toxicity . However, other sources mention that studies are ongoing to evaluate its efficacy and safety in clinical settings, with researchers investigating its long-term impacts .
Future research must prioritize comprehensive toxicological assessments beyond basic acute toxicity. This includes detailed investigations into chronic toxicity, genotoxicity, reproductive toxicity, and carcinogenicity using a range of in vitro and in vivo models . The focus should be on identifying potential organ-specific toxicities, understanding dose-response relationships, and evaluating its safety profile over extended periods of administration . The development and integration of advanced non-animal methods (NAMs), such as organ-on-a-chip technologies and computational toxicology models, can significantly enhance the predictiveness and efficiency of these safety assessments, potentially reducing the reliance on traditional animal studies . This is crucial for ensuring the safe translation of Encecalin into therapeutic applications.
Strategic Development of Next-Generation Encecalin Derivatives with Optimized Efficacy and Specificity
Encecalin's potential as a therapeutic agent could be significantly enhanced through the strategic development of next-generation derivatives. While some derivatives have been explored, such as chromene- and chromane-derived amines showing promising antiprotozoal activity, and others exhibiting weak to moderate insecticidal toxicity, there is a need for more systematic and targeted derivatization efforts .
Future research should focus on rational drug design principles to synthesize novel Encecalin analogs with optimized efficacy, specificity, and pharmacokinetic properties. This involves structure-activity relationship (SAR) studies to identify key pharmacophores responsible for its biological activities and to mitigate any undesirable effects. Computational chemistry and in silico modeling can aid in predicting the binding affinity of new derivatives to specific targets, guiding the synthesis of compounds with improved potency and reduced off-target effects. For instance, modifying the chemical structure to enhance brain penetration for neuroprotective applications or to improve bioavailability for systemic treatments could be key . The development of prodrugs or targeted delivery systems could also enhance its therapeutic index.
Integrative Approaches Combining Multi-Omics Data with Clinical Outcomes for Holistic Understanding
A significant gap in Encecalin scholarship is the lack of integrative approaches that combine multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with preclinical and, eventually, clinical outcomes. While network pharmacology has been used to explore the potential binding of Encecalin to targets like TNF, MAPK8 (JNK), NF-κB, and IκBα in the context of improving sepsis-induced inflammatory response, a broader multi-omics integration is needed .
Future research should adopt systems biology approaches to gain a holistic understanding of Encecalin's effects on biological systems. This involves generating comprehensive multi-omics datasets from in vitro and in vivo studies, and subsequently integrating these data with observed phenotypic changes and clinical outcomes. Such an approach can reveal complex biological networks modulated by Encecalin, identify novel biomarkers of response or toxicity, and uncover personalized therapeutic strategies. For example, metabolomics could identify metabolic pathways affected by Encecalin, while transcriptomics could reveal changes in gene expression profiles related to its mechanism of action. This integrative analysis, potentially utilizing advanced bioinformatics and machine learning algorithms, will provide deeper insights into its therapeutic potential and guide its development.
Q & A
What methodologies are recommended for characterizing Encecalin’s molecular structure in initial studies?
Basic Research Question
To establish Encecalin’s structural identity, employ a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) for elucidating proton and carbon frameworks.
- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline samples are obtainable) for absolute configuration determination.
Ensure experimental protocols align with reproducibility standards, including detailed solvent systems, instrument parameters, and calibration methods .
How can researchers validate the purity of synthesized Encecalin?
Basic Research Question
Use chromatographic methods such as:
- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify purity (>95% threshold).
- Thin-Layer Chromatography (TLC) for rapid preliminary assessment.
Include retention times, mobile phase compositions, and reference standards in reporting. Reproducibility requires strict adherence to documented protocols .
How should contradictory findings in Encecalin’s biological activity be analyzed?
Advanced Research Question
Address contradictions through:
- Replication Studies : Verify results across independent labs using identical protocols.
- Statistical Meta-Analysis : Pool data from multiple studies to identify trends or outliers.
- Variable Scrutiny : Assess differences in experimental conditions (e.g., cell lines, dosage regimes, solvent carriers).
Apply frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up hypotheses .
What experimental designs are optimal for studying Encecalin’s mechanism of action?
Advanced Research Question
Combine in vitro and in silico approaches:
- Gene Expression Profiling (RNA-seq) to identify pathways modulated by Encecalin.
- Molecular Docking Simulations to predict protein targets.
- Kinetic Assays (e.g., enzyme inhibition kinetics) to quantify interactions.
Document methodologies in line with journal requirements for computational reproducibility (e.g., software versions, force field parameters) .
How can computational modeling improve understanding of Encecalin’s properties?
Advanced Research Question
Leverage:
- Density Functional Theory (DFT) for electronic structure analysis.
- Molecular Dynamics (MD) Simulations to study conformational stability in biological matrices.
- ADMET Prediction Tools to forecast pharmacokinetic behavior.
Validate models with experimental data (e.g., NMR chemical shifts, binding affinities) to ensure predictive accuracy .
What strategies optimize Encecalin’s synthetic yield in laboratory settings?
Basic Research Question
Systematically vary parameters:
- Catalyst Loading : Screen transition-metal catalysts (e.g., Pd/C, Ni).
- Temperature/Time Gradients : Use Design of Experiments (DoE) to identify optimal conditions.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress.
Report yields alongside side-product profiles and purification methods .
How can researchers assess Encecalin’s synergistic effects with other bioactive compounds?
Advanced Research Question
Design combination studies using:
- Isobologram Analysis to quantify synergy/additivity/antagonism.
- High-Throughput Screening (HTS) with fractional inhibitory concentration (FIC) indices.
- Mechanistic Cross-Talk Analysis (e.g., pathway enrichment studies).
Ensure statistical rigor by applying correction methods (e.g., Bonferroni) for multiple comparisons .
What protocols ensure stability of Encecalin under varying storage conditions?
Basic Research Question
Conduct accelerated stability studies :
- Expose Encecalin to stressors (heat, light, humidity) per ICH guidelines.
- Monitor degradation via HPLC and mass balance calculations.
- Use kinetic modeling (Arrhenius equation) to predict shelf life.
Include excipient compatibility testing if formulating drug-like analogs .
How to resolve conflicting spectroscopic data for Encecalin derivatives?
Advanced Research Question
Adopt a multi-technique validation approach:
- 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
- Single-Crystal X-ray Diffraction for ambiguous stereocenters.
- Comparative Spectroscopic Databases (e.g., SDBS, PubChem) to cross-verify peaks.
Publish raw data and processing parameters (e.g., apodization functions in NMR) to enable peer validation .
What methodologies evaluate Encecalin’s environmental impact in ecological studies?
Advanced Research Question
Deploy ecotoxicological assays:
- Soil Microcosm Studies to assess biodegradation pathways.
- Aquatic Toxicity Tests (e.g., Daphnia magna LC50).
- Metabolomic Profiling to detect persistent intermediates.
Align with Green Chemistry principles by quantifying atom economy and waste generation during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
